molecular formula C5H10FNO B15276347 (3S,5R)-5-Fluoropiperidin-3-ol

(3S,5R)-5-Fluoropiperidin-3-ol

Cat. No.: B15276347
M. Wt: 119.14 g/mol
InChI Key: NEKACQUHAHXIIL-UHNVWZDZSA-N
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Description

(3S,5R)-5-Fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-Fluoropiperidin-3-ol typically involves the introduction of a fluorine atom into the piperidine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base. The reaction conditions often require careful control of temperature and solvent to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-3-one derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated piperidine derivatives .

Mechanism of Action

The mechanism of action of (3S,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-5-Fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets. The stereochemistry of the compound also plays a crucial role in its activity, making it a valuable molecule for studying structure-activity relationships .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3S,5R)-5-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1

InChI Key

NEKACQUHAHXIIL-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](CNC[C@@H]1F)O

Canonical SMILES

C1C(CNCC1F)O

Origin of Product

United States

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